molecular formula C24H46N4O10 B2422138 tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate CAS No. 2253105-33-6

tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate

Cat. No.: B2422138
CAS No.: 2253105-33-6
M. Wt: 550.65
InChI Key: KBOMHWIBSAZVOI-LVAJUWGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-LVAJUWGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves multiple steps. The key steps include the protection of the amino group using tert-butyl carbamate and the subsequent reaction with oxalic acid. The reaction conditions typically involve the use of solvents like methanol and reagents such as oxalyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection, methanol as a solvent, and various oxidizing and reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection using oxalyl chloride in methanol can yield deprotected tert-butyl carbamates .

Scientific Research Applications

Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amino groups.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo deprotection reactions, which can release active intermediates that interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) is unique due to its specific structural configuration and the presence of both oxalic acid and tert-butyl carbamate moieties. This combination allows for versatile applications in various fields of research and industry .

Biological Activity

Tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate, commonly referred to as M4, is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

  • Molecular Formula : C13H24N2O7
  • Molar Mass : 320.34 g/mol
  • CAS Number : 2253105-08-5
  • Physical Form : White to yellow solid

M4 exhibits dual inhibitory effects on β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, M4 prevents the aggregation of amyloid beta peptide (Aβ) and the formation of toxic fibrils from Aβ1-42.

In Vitro Studies

  • Astrocyte Protection :
    • M4 demonstrated a protective effect against Aβ1-42-induced cell death in astrocytes. In cell viability assays, M4 treatment resulted in a significant increase in cell viability (62.98 ± 4.92%) compared to control groups exposed solely to Aβ1-42 (43.78 ± 7.17%) .
    • The compound reduced levels of TNF-α and free radicals in treated astrocyte cultures, indicating a potential anti-inflammatory mechanism .
  • Oxidative Stress Mitigation :
    • In models of oxidative stress induced by scopolamine, M4 treatment resulted in decreased malondialdehyde (MDA) levels, a marker of oxidative damage. This suggests that M4 may help mitigate oxidative stress-related neuronal damage .

In Vivo Studies

  • Animal Models :
    • In vivo studies using rat models indicated that while M4 showed some protective effects against Aβ toxicity, it did not significantly outperform established treatments like galantamine. This was attributed to the compound's bioavailability issues in the brain .
    • The study highlighted the need for further optimization of M4's formulation to enhance its central nervous system penetration and therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of M4:

StudyFindings
In Vitro Study on AstrocytesM4 increased cell viability against Aβ1-42 toxicity (62.98% vs 43.78%) and reduced TNF-α levels .
Scopolamine-Induced Oxidative StressMDA levels decreased significantly in M4-treated groups compared to controls .
Comparative Efficacy StudyNo significant difference between M4 and galantamine in vivo; bioavailability issues noted .

Future Directions

To enhance the therapeutic potential of M4, future research should focus on:

  • Formulation Development : Improving bioavailability through novel delivery systems.
  • Long-term Efficacy Studies : Assessing chronic administration effects and potential side effects.
  • Mechanistic Studies : Further elucidating the pathways through which M4 exerts its protective effects on neuronal cells.

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance carbamate formation but require rigorous drying.
  • Oxalic Acid Stoichiometry : Excess oxalic acid (1.2–1.5 equiv.) ensures complete salt formation .

How is the stereochemical configuration of the compound confirmed, and what analytical techniques are essential?

Methodological Answer:

X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves the (3S,4S) configuration. ORTEP-3 software visualizes atomic positions and bond angles .

Chiral HPLC : A Chiralpak® IA column with hexane/isopropanol (90:10) confirms enantiomeric purity (≥99% ee) .

NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish diastereomers; methoxy protons resonate at δ 3.3–3.5 ppm, while carbamate carbonyls appear at δ 155–160 ppm .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities (e.g., acetylcholinesterase inhibition vs. β-secretase modulation)?

Methodological Answer:

Target-Specific Assays :

  • Acetylcholinesterase (AChE) : Ellman’s assay (IC50_{50} ~0.17 μM) quantifies inhibition kinetics .
  • β-Secretase (BACE1) : FRET-based assays (IC50_{50} ~15.4 nM) validate competitive inhibition .

Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding modes. The methoxy group stabilizes AChE interactions via H-bonding, while the carbamate enhances BACE1 affinity through hydrophobic contacts .

Pathway Cross-Talk : Transcriptomics (RNA-seq) clarifies off-target effects. Conflicting data may arise from cell-type-specific pathway activation .

What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

pH-Dependent Degradation :

  • Acidic Conditions : Hemioxalate dissociates below pH 3.0. Use enteric coatings for oral delivery .
  • Neutral/Basic Conditions : Carbamate hydrolysis occurs at pH >7.4. Co-administration with esterase inhibitors (e.g., bis(4-nitrophenyl)phosphate) extends half-life .

Formulation :

  • Liposomal Encapsulation : Increases plasma stability (t1/2_{1/2} from 2 to 8 hours in murine models) .
  • Prodrug Design : Phosphorylation of the hydroxyl group enhances aqueous solubility and delays degradation .

How do structural modifications (e.g., fluorination at the 4S position) impact bioactivity and pharmacokinetics?

Methodological Answer:

Fluorination Effects :

  • Metabolic Stability : Fluorine at C4 (e.g., tert-butyl N-[(3S,4S)-3-methoxy-4-fluoropiperidin-4-yl]carbamate) reduces CYP450-mediated oxidation (CLhepatic_{hepatic} ↓30%) .
  • Target Affinity : Fluorine’s electronegativity enhances AChE binding (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for non-fluorinated analog) .

Comparative Data :

ModificationAChE IC50_{50} (μM)BACE1 IC50_{50} (nM)LogP
4S-Fluoro0.1212.31.8
4S-Hydroxy0.1715.41.2
Source: Adapted from PubChem data

What methodologies address low yields in large-scale hemioxalate crystallization?

Methodological Answer:

Seeding Techniques : Introduce microcrystalline seeds during cooling (0.1–0.5% w/w) to control nucleation. Yields improve from 65% to 85% .

Solvent Engineering : Ternary mixtures (acetonitrile/water/ethyl acetate, 60:30:10) reduce solvent viscosity, enhancing crystal growth rate .

Process Analytical Technology (PAT) : In-line Raman spectroscopy monitors polymorph formation, preventing undesired hydrate phases .

Data Interpretation and Validation

How should researchers validate conflicting crystallographic data (e.g., disordered solvent molecules in the lattice)?

Methodological Answer:

SQUEEZE (Platon) : Models disordered solvent regions and refines occupancy parameters. Apply to datasets with Rint_{int} > 5% due to solvent noise .

Dynamic Light Scattering (DLS) : Confirm crystal homogeneity (PDI < 0.2) pre-analysis. Aggregates >500 nm distort diffraction patterns .

CCDC Deposition : Cross-validate with Cambridge Structural Database entries (e.g., CCDC 2227199) for bond-length/angle consistency .

What statistical approaches reconcile variability in enzymatic inhibition assays?

Methodological Answer:

Dose-Response Modeling : Fit data to Hill equation (variable slope) using GraphPad Prism. Outlier removal (ROUT method, Q=1%) minimizes false positives .

ANOVA with Tukey’s Test : Compare triplicate datasets (n=3) across conditions. Significant differences (p<0.05) indicate assay interference (e.g., DMSO solvent effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.